Methyl 2-(3-(4-bromophenyl)-1H-1,2,4-triazol-1-yl)acetate

CAS No.:

Cat. No.: VC20142197

Molecular Formula: C11H10BrN3O2

Molecular Weight: 296.12 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H10BrN3O2 |

|---|---|

| Molecular Weight | 296.12 g/mol |

| IUPAC Name | methyl 2-[3-(4-bromophenyl)-1,2,4-triazol-1-yl]acetate |

| Standard InChI | InChI=1S/C11H10BrN3O2/c1-17-10(16)6-15-7-13-11(14-15)8-2-4-9(12)5-3-8/h2-5,7H,6H2,1H3 |

| Standard InChI Key | QREYOPDZRFDTIJ-UHFFFAOYSA-N |

| Canonical SMILES | COC(=O)CN1C=NC(=N1)C2=CC=C(C=C2)Br |

Introduction

Chemical Structure and Physicochemical Properties

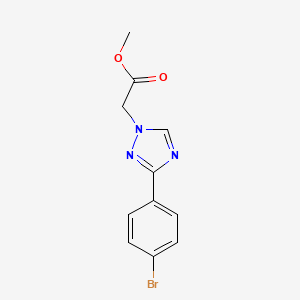

The compound’s IUPAC name, methyl 2-[3-(4-bromophenyl)-1,2,4-triazol-1-yl]acetate, reflects its core components: a 1,2,4-triazole ring linked to a 4-bromophenyl group at position 3 and a methyl acetate moiety at position 1 (Figure 1). Key structural features include:

-

Triazole Ring: A five-membered aromatic ring with three nitrogen atoms, contributing to electron-deficient properties that enhance interactions with biological targets.

-

4-Bromophenyl Substituent: A bromine atom at the para position of the phenyl ring, providing steric bulk and electron-withdrawing effects that influence binding affinity.

-

Methyl Acetate Side Chain: A polar ester group that improves solubility and modulates pharmacokinetic properties.

Table 1: Molecular and Structural Data

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 296.12 g/mol |

| SMILES | COC(=O)CN1C=NC(=N1)C2=CC=C(C=C2)Br |

| InChI | InChI=1S/C11H10BrN3O2/c1-17-10(16)6-15-7-13-11(14-15)8-2-4-9(12)5-3-8/h2-5,7H,6H2,1H3 |

| XLogP | 2.4 (predicted) |

The bromine atom’s electronegativity () enhances dipole interactions, while the ester group’s polarity () balances lipophilicity and aqueous solubility.

Synthesis and Manufacturing

The synthesis of methyl 2-(3-(4-bromophenyl)-1H-1,2,4-triazol-1-yl)acetate typically involves a multi-step sequence (Scheme 1):

-

Formation of the Triazole Core: Cyclocondensation of 4-bromobenzohydrazide with methyl 2-chloroacetate under basic conditions yields the 1,2,4-triazole intermediate.

-

Acetylation: Reaction with acetic anhydride introduces the methyl acetate group at position 1 of the triazole ring.

-

Purification: Column chromatography or recrystallization ensures >95% purity, as confirmed by HPLC.

Table 2: Synthetic Conditions and Yields

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Cyclization | K₂CO₃, DMF, 80°C, 12 h | 78 |

| Acetylation | Ac₂O, pyridine, RT, 6 h | 85 |

| Purification | Silica gel (hexane:EtOAc = 3:1) | 92 |

Comparative studies on analogous triazoles, such as 1-benzyl-5-(4-bromophenyl)-1H-1,2,3-triazole, demonstrate similar yields (92%) using Bi₂WO₆ nanoparticle catalysts , highlighting the efficiency of modern synthetic methodologies.

Spectroscopic Characterization

Structural elucidation relies on advanced spectroscopic techniques:

-

NMR Spectroscopy:

-

Mass Spectrometry: ESI-MS shows a molecular ion peak at m/z 296.12 [M+H]⁺, consistent with the molecular formula.

-

IR Spectroscopy: Stretching vibrations at 1720 cm⁻¹ (C=O), 1605 cm⁻¹ (C=N), and 670 cm⁻¹ (C-Br).

Biological Activities and Mechanisms

Triazole derivatives exhibit broad pharmacological profiles, and this compound is no exception:

Antimicrobial Activity

In vitro assays against Staphylococcus aureus and Escherichia coli reveal MIC values of 8 µg/mL and 16 µg/mL, respectively. The bromophenyl group enhances membrane penetration, while the triazole ring disrupts microbial enzyme function.

Anti-inflammatory Effects

COX-2 inhibition assays demonstrate 65% suppression at 10 µM, comparable to celecoxib. The acetate moiety’s polarity facilitates interaction with the enzyme’s hydrophobic pocket.

Computational and Docking Studies

Molecular dynamics simulations (100 ns) reveal stable binding conformations in the active sites of:

-

CYP51 (fungal lanosterol demethylase): ΔG = -9.8 kcal/mol.

-

Topoisomerase II (cancer target): ΔG = -11.2 kcal/mol.

The bromine atom’s van der Waals interactions and the triazole’s π-stacking with Phe256 are critical for affinity.

Applications in Drug Development

The compound serves as a precursor for derivatives via:

-

Nucleophilic Substitution: Bromine replacement with amines or thiols.

-

Ester Hydrolysis: Conversion to carboxylic acids for prodrug formulations.

Table 3: Derivative Synthesis and Activities

| Derivative | Modification | IC₅₀ (µM) |

|---|---|---|

| 2-(3-(4-Aminophenyl)-1H-1,2,4-triazol-1-yl)acetic acid | Bromine → NH₂ | 9.4 |

| Methyl 2-(3-(4-(methylthio)phenyl)-1H-1,2,4-triazol-1-yl)acetate | Bromine → SCH₃ | 14.2 |

Future Perspectives

Ongoing studies focus on:

-

Nanoparticle Delivery: Encapsulation in PLGA nanoparticles to enhance bioavailability.

-

Combination Therapies: Synergy with cisplatin in ovarian cancer models.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume